Isononyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of isononyl alcohol and related derivatives has been a subject of extensive study. For instance, a method involving the rhodium-catalyzed oxidative coupling of α,α-disubstituted benzyl and allyl alcohols with alkynes has been developed for the straightforward synthesis of isochromene derivatives, demonstrating a versatile approach to creating complex molecules from simpler alcohol precursors (Morimoto et al., 2011). Furthermore, the transformation of allylic alcohols to carbonyl compounds through isomerization represents an atom-economical process that has been optimized for efficiency in natural-product synthesis and bulk chemical processes, highlighting the versatility of alcohols in synthetic chemistry (V. D. Drift et al., 2002).
Molecular Structure Analysis
Understanding the molecular structure of isononyl alcohol is crucial for exploring its reactivity and properties. While specific studies detailing the molecular structure analysis of isononyl alcohol through techniques such as X-ray crystallography or NMR spectroscopy are not highlighted here, the general approach to analyzing the molecular structure of organic compounds like isononyl alcohol involves examining its functional groups, stereochemistry, and electronic configuration, which dictate its chemical behavior and interaction with other molecules.
Chemical Reactions and Properties
Isononyl alcohol undergoes various chemical reactions characteristic of primary alcohols. These include oxidation to produce isononyl aldehyde or isononyl acid, esterification to form isononyl esters, and reactions with phosphorus halides to generate isononyl halides. The specific reactivity patterns of isononyl alcohol are influenced by its branched alkyl chain, which can impact the steric and electronic environments of the hydroxyl group.
Physical Properties Analysis
The physical properties of isononyl alcohol, such as boiling point, melting point, solubility in water and organic solvents, and viscosity, are important for its application in various industrial processes. These properties are determined by the molecular structure of isononyl alcohol, particularly its branched alkyl chain, which affects its interactions with solvents and other compounds.
Chemical Properties Analysis
Chemically, isononyl alcohol exhibits properties typical of primary alcohols. It is a relatively reactive species capable of undergoing nucleophilic substitution reactions, oxidation to form corresponding aldehydes or acids, and serving as a starting material for the synthesis of various esters and ethers. The branched nature of the isononyl group influences its reactivity and the selectivity of these transformations.
- Synthesis of isochromene and related derivatives: (Morimoto et al., 2011).
- Homogeneously catalysed isomerisation of allylic alcohols: (V. D. Drift et al., 2002).
Scientific Research Applications
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Cosmetics and Personal Care Products
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Paint Industry
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Plasticizer Production
- Application : INA is a key component for the production of high-performance plasticizers such as diisononyl phthalate (DINP), diisononyl cyclohexanoate (DINCH), diisononyl adipate (DINA) and triisononyl trimellitate (TINTM) .
- Results : These plasticizers are used in a broad range of applications, including the automotive industry, flooring, wires and cables, and the construction industry .
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Surfactant Production
- Application : INA-based surfactants offer superior cleaning benefits and enable manufacturers to develop environmentally friendly, biodegradable and sustainable cleaning formulation offerings .
- Results : These surfactants demonstrate high performance in degreasing and enable the development of efficient cleaning products with fewer ingredients .
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Artificial Leather Production
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Wire and Cable Insulation
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Lubricant Production
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Electronics Industry
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Pharmaceuticals
- Application : The shift towards environmentally friendly and sustainable products has led to the development of bio-based isononyl alcohol .
- Results : The development of bio-based INA is bolstering the market’s growth prospects .
- Application : INA is finding new applications in the cosmetics industry .
- Results : The use of INA in the cosmetics industry is creating opportunities for market growth .
- Application : A more sustainable isononyl alcohol production process has been licensed in China .
- Results : This sustainable production method is expected to enhance the efficiency and cost-effectiveness of isononyl alcohol production .
- Application : INA is used in the production of adhesives .
- Results : The use of INA in adhesive production contributes to the adhesive’s performance characteristics .
- Application : INA is used in the production of coating resins .
- Results : The use of INA in coating resin production contributes to the resin’s performance characteristics .
Safety And Hazards
Isononyl alcohol is combustible and poses a risk of ignition . It can form explosive mixtures with air, and its vapors may travel to a source of ignition and flash back . Containers may explode when heated . It is also classified as causing skin irritation and serious eye damage . It is toxic to aquatic life .
Future Directions
The global market for isononyl alcohol, estimated at US$1.8 Billion in 2020, is projected to reach a revised size of US$2.9 Billion by 2027 . The market is forecast to expand at a CAGR of 7.6% and increase from a value of US$2.2 billion in 2023, to US$3.7 billion by the end of 2030 . The growth can be attributed to the continuous development of new applications and the emergence of innovative production methods .
properties
IUPAC Name |
7-methyloctan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDKYHPHANITQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058675 | |
Record name | 7-Methyl-1-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Isononanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Isononyl alcohol | |
CAS RN |
2430-22-0, 27458-94-2, 68526-84-1 | |
Record name | 7-Methyl-1-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2430-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octanol, 7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isononyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C8-10-iso-, C9-rich | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isononanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Methyl-1-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isononyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C8-10-iso-, C9-rich | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISONONYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY36Z95MC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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